1-(4-Chlorophenyl)-2-nitrobutan-1-ol

Lipophilicity Physicochemical profiling QSAR

1-(4-Chlorophenyl)-2-nitrobutan-1-ol is a β‑nitroalcohol (aryl‑nitroalkanol) that belongs to the class of Henry‑reaction adducts. It possesses a para‑chlorophenyl ring and a secondary nitro group on the butanol backbone.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 5331-99-7
Cat. No. B14729492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-nitrobutan-1-ol
CAS5331-99-7
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCCC(C(C1=CC=C(C=C1)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C10H12ClNO3/c1-2-9(12(14)15)10(13)7-3-5-8(11)6-4-7/h3-6,9-10,13H,2H2,1H3
InChIKeyUBUNZDNQICLZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-nitrobutan-1-ol (CAS 5331-99-7): Physicochemical and Procurement Baseline


1-(4-Chlorophenyl)-2-nitrobutan-1-ol is a β‑nitroalcohol (aryl‑nitroalkanol) that belongs to the class of Henry‑reaction adducts. It possesses a para‑chlorophenyl ring and a secondary nitro group on the butanol backbone [1]. The compound has the molecular formula C₁₀H₁₂ClNO₃, a molecular weight of 229.66 g mol⁻¹, a computed logP (XLogP3‑AA) of 2.4, a topological polar surface area of 66.1 Ų, three hydrogen‑bond acceptors, one hydrogen‑bond donor, and three rotatable bonds [1]. Experimentally reported density is 1.285 g cm⁻³ and the boiling point is 368.3 °C at 760 mmHg .

Why Closely Related Nitroalcohol Homologs Cannot Simply Substitute 1-(4-Chlorophenyl)-2-nitrobutan-1-ol in Research and Industrial Applications


Within the aryl‑nitroalcohol series, even a one‑carbon truncation of the alkyl chain (e.g., from a butanol to a propanol backbone) produces a measurable shift in lipophilicity, molecular weight, and conformational flexibility [1]. These physicochemical differences directly affect solubility, membrane permeability, chromatographic retention, and biological activity. Published structure–activity relationship (SAR) studies on antifungal nitroalcohols confirm that the length of the alkyl chain and the nature of the substituent on the phenyl ring are critical determinants of in‑vitro potency [2]. Consequently, a downstream user who simply interchanges one homolog for another risks inconsistent synthetic performance, altered pharmacokinetic profiles, or failed biological reproducibility.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-nitrobutan-1-ol (CAS 5331-99-7) versus Its Closest Analogs


Lipophilicity Shift: LogP Difference Between the Butanol and Propanol Homologs

The experimental logP of the target butanol derivative (Chemsrc: 2.95) exceeds that of the propanol analog (CAS 27852-91-1; Chemsrc: 2.56) by 0.39 log units . This difference corresponds to a roughly 2.5‑fold increase in octanol‑water partition coefficient and directly impacts passive membrane permeability and nonspecific protein binding [1].

Lipophilicity Physicochemical profiling QSAR

Molecular Weight Differentiation: Influence on Solution Handling and Dosing

The target compound has a molecular weight of 229.66 g mol⁻¹, whereas the propanol analog weighs 215.63 g mol⁻¹ – a difference of 14.03 g mol⁻¹, equivalent to one methylene (–CH₂–) unit [1]. For a 10 mM stock solution, the required mass per mL is 2.30 mg for the butanol derivative versus 2.16 mg for the propanol derivative.

Molecular weight Solution preparation Molar dosing

Chain‑Length‑Dependent Conformational Flexibility: Rotatable Bond Count and Pharmacophore Modeling

The target compound possesses three rotatable bonds (PubChem), whereas the propanol homolog has only two [1]. The extra rotatable bond increases the number of accessible low‑energy conformers, which can alter the fit to a receptor binding pocket as demonstrated in SAR studies of antifungal nitroalcohol derivatives [2].

Conformational analysis Drug design Flexibility

Precursor Utility: Exclusivity in the Synthesis of 1-(4-Chlorophenyl)-2-nitrobut-1-ene

1-(4-Chlorophenyl)-2-nitrobutan-1-ol is the direct precursor to 1-(4-chlorophenyl)-2-nitrobut-1-ene via acid‑catalyzed dehydration [1]. The resulting nitroalkene is a versatile Michael acceptor and dienophile that cannot be accessed from the propanol or ethanol homologs without altering the olefin substitution pattern. Patent literature and synthetic protocols specifically claim the butanol backbone for the preparation of substituted nitroalkenes with defined alkyl chain length [2].

Synthetic intermediate Dehydration Nitroalkene

Optimal Research and Industrial Scenarios for Procuring 1-(4-Chlorophenyl)-2-nitrobutan-1-ol


Medicinal Chemistry and QSAR Programs Requiring Precise Lipophilicity Tuning

When a lead optimization campaign demands iterative fine‑tuning of logP within a homologous series, 1-(4-chlorophenyl)-2-nitrobutan-1-ol provides a defined +0.39 logP increment relative to the propanol analog . This allows SAR teams to establish clear lipophilicity–activity relationships without the confounding effects of mixed‑chain impurities.

Synthesis of C4‑Substituted Nitroalkene Libraries for Antifungal Screening

For laboratories constructing focused libraries of aryl‑nitroalkenes, the butanol derivative is the only direct precursor to 1-(4-chlorophenyl)-2-nitrobut-1-ene [1]. The resulting nitroalkene carries a C4 alkyl substituent that is absent in libraries built from ethanol or propanol precursors, thus expanding the chemical space explored in antifungal or anticancer screening cascades.

Physicochemical Standard for Chromatographic Method Development

With a well‑defined density (1.285 g cm⁻³) and boiling point (368.3 °C), the compound serves as a reproducible retention‑time marker for reverse‑phase HPLC method development when homolog‑series separation is critical . Its distinct lipophilicity ensures baseline resolution from the propanol and ethanol analogs under standard gradient conditions.

Procurement of a High‑Purity Chiral Building Block for Asymmetric Synthesis

The compound possesses two contiguous stereocenters (C1 and C2) and is commercially available as the (1S,2S)‑enantiomer (CAS 1040924‑04‑6). For asymmetric synthesis projects that require a specific stereochemical configuration, procurement of the enantiopure butanol derivative avoids the chiral resolution step that would be required with the racemic mixture .

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